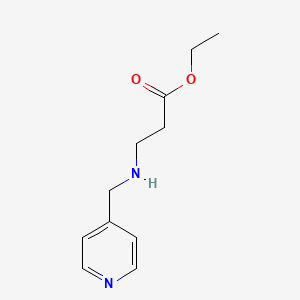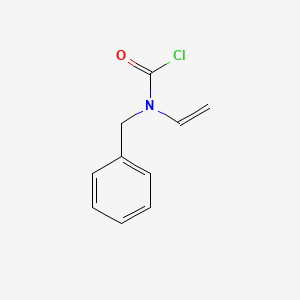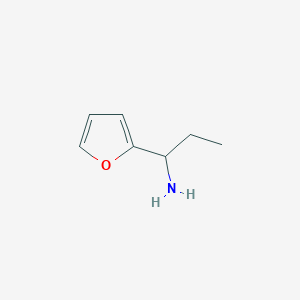
beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester
Descripción general
Descripción
beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester: is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of beta-alanine, where the amino group is substituted with a 4-pyridinylmethyl group, and the carboxyl group is esterified with an ethyl group
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
It is known that this compound plays a role in biochemical reactions as an intermediate in the synthesis of Dabigatran etexilate
Cellular Effects
It has been shown to have in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45
Molecular Mechanism
It is known to be involved in the synthesis of Dabigatran etexilate , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of beta-alanine with 4-pyridinylmethyl chloride in the presence of a base such as triethylamine. The resulting N-(4-pyridinylmethyl)-beta-alanine is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the ester group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Reduced forms of the ester or pyridine ring.
Substitution: Halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities .
Biology and Medicine: It is investigated for its role in drug design, especially in the development of inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
- N-(4-Pyridinylmethyl)-beta-alanine dihydrochloride
- N-2-(2-pyridinyl)-4-pyrimidinyl-beta-alanine
- N-2-(3-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl-beta-alanine
Comparison: Compared to its similar compounds, beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester is unique due to its esterified carboxyl group, which can influence its solubility and reactivity. The presence of the ethyl ester group can also affect its pharmacokinetic properties, such as absorption and distribution in biological systems .
Propiedades
IUPAC Name |
ethyl 3-(pyridin-4-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)5-8-13-9-10-3-6-12-7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIXQGXKUHONTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260045 | |
| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-67-4 | |
| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane](/img/structure/B6292234.png)
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)







